(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a reactant used in the preparation of series of cholesterol side-chain analogs used in studies of the ω-regiospecificity of Mycobacterium tuberculosis cholesterol metabolizing cytochrome P 450 enzymes CYP124A1, CYP125A1 and CYP142A1.

Brand Name: Vulcanchem
CAS No.: 1384736-07-5
VCID: VC0033268
InChI: InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
SMILES: CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Molecular Formula: C30H53BrOSi
Molecular Weight: 537.742

(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene

CAS No.: 1384736-07-5

Cat. No.: VC0033268

Molecular Formula: C30H53BrOSi

Molecular Weight: 537.742

* For research use only. Not for human or veterinary use.

(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene - 1384736-07-5

Specification

CAS No. 1384736-07-5
Molecular Formula C30H53BrOSi
Molecular Weight 537.742
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
Standard InChI Key GRPMVEFKZYTBJO-NXUCFJMCSA-N
SMILES CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Introduction

(3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a synthetic organic compound that belongs to the class of steroid derivatives. It is specifically designed for use in biochemical research and pharmaceutical applications, particularly in the study of cholesterol metabolism. The compound's structure includes a bromine atom, a tert-butyl group, and a dimethylsilyloxy moiety attached to a cholestane backbone, making it a derivative of cholesterol .

Synthesis and Applications

The synthesis of (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene involves the functionalization of cholesterol derivatives. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired stereochemistry. Protecting groups may be used during various steps to prevent unwanted reactions.

This compound is used in the preparation of series of cholesterol side-chain analogs. These analogs are crucial in studies related to the ω-regiospecificity of Mycobacterium tuberculosis cholesterol metabolizing cytochrome P450 enzymes, such as CYP124A1, CYP125A1, and CYP142A1 .

Potential Biological Activities

Research indicates that similar compounds may exhibit inhibition of HMG-CoA reductase activity, an enzyme crucial in cholesterol biosynthesis. This suggests that analogues like (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene could serve as leads for developing cholesterol-lowering drugs.

Storage and Handling

While specific storage conditions for this compound are not well-documented, it is generally recommended to store such compounds at room temperature. Due to potential degradation over time, handling and storage should be conducted with caution to maintain its integrity.

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